molecular formula C17H22N4O3S B2355894 N-(tert-butyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide CAS No. 920340-49-4

N-(tert-butyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide

Cat. No.: B2355894
CAS No.: 920340-49-4
M. Wt: 362.45
InChI Key: NKTOORLAYFAPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
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Biological Activity

N-(tert-butyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic uses.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H17N5O5S
  • Molecular Weight : 427.4 g/mol
  • CAS Number : 941958-62-9

This compound exhibits biological activity primarily through its interaction with specific molecular targets in cells. The pyrimidine and pyridine moieties are known to interact with various enzymes and receptors, influencing pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including those similar to N-(tert-butyl)-2-(5-methoxy-4-oxo), show significant antimicrobial properties. For instance, certain pyrimidine derivatives have been reported to exhibit:

  • Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with MIC values ranging from 0.25 to 1 μg/mL .
  • Antiviral Activity : Compounds in this class have shown efficacy against influenza viruses, significantly reducing viral load in infected models .

Anticancer Activity

The compound's structure suggests potential anticancer activity due to its ability to inhibit cell proliferation in cancerous cells while sparing normal cells. In vitro studies indicate:

  • IC50 Values : The compound demonstrated potent inhibitory effects on cancer cell lines, with IC50 values as low as 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells, indicating a strong selective toxicity towards cancerous cells compared to non-cancerous cells like MCF10A .

Case Studies

  • Study on Antiviral Efficacy :
    In a controlled study involving mice infected with influenza A virus, administration of the compound resulted in a significant reduction of viral replication in the lungs and improved survival rates compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent for viral infections .
  • Cancer Treatment Study :
    A pharmacodynamic study assessed the efficacy of the compound in a mouse model of metastatic breast cancer. The results indicated that treatment led to a substantial decrease in metastatic nodules, outperforming established treatments like TAE226 .

Structure-Activity Relationship (SAR)

The biological activity of N-(tert-butyl)-2-(5-methoxy-4-oxo) is influenced by its structural components:

ComponentDescriptionImpact on Activity
Tert-butyl groupEnhances lipophilicityImproves membrane permeability
Methoxy groupContributes to electron donationIncreases binding affinity to targets
Pyrimidine ringKey for receptor interactionEssential for biological activity

Properties

IUPAC Name

N-tert-butyl-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-17(2,3)20-15(23)10-21-9-14(24-4)13(22)8-12(21)11-25-16-18-6-5-7-19-16/h5-9H,10-11H2,1-4H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTOORLAYFAPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C=C(C(=O)C=C1CSC2=NC=CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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